Cas no 71477-80-0 (5-methyl-2-(prop-1-en-2-yl)cyclohexyl 3-methylbutanoate)

5-methyl-2-(prop-1-en-2-yl)cyclohexyl 3-methylbutanoate structure
71477-80-0 structure
Product name:5-methyl-2-(prop-1-en-2-yl)cyclohexyl 3-methylbutanoate
CAS No:71477-80-0
MF:C15H26O2
MW:238.36574
CID:1748583
PubChem ID:172807

5-methyl-2-(prop-1-en-2-yl)cyclohexyl 3-methylbutanoate Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-2-(prop-1-en-2-yl)cyclohexyl 3-methylbutanoate
    • butanoic acid, 3-methyl-, 5-methyl-2-(1-methylethenyl)cyclohexyl ester
    • p-Menth-8-en-3-ol isovalerate
    • 3-Methylbutanoic acid 5-methyl-2-(1-methylethenyl)cyclohexyl ester
    • 3-methylbutanoic acid,5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
    • DDDQJEKRFARGEE-UHFFFAOYSA-N
    • 71477-80-0
    • DTXSID70887901
    • 5-Methyl-2-isopropenylcyclohexyl isovalerate
    • Inchi: InChI=1S/C15H26O2/c1-10(2)8-15(16)17-14-9-12(5)6-7-13(14)11(3)4/h10,12-14H,3,6-9H2,1-2,4-5H3
    • InChI Key: DDDQJEKRFARGEE-UHFFFAOYSA-N
    • SMILES: CC1CCC(C(C1)OC(=O)CC(C)C)C(=C)C

Computed Properties

  • Exact Mass: 238.19338
  • Monoisotopic Mass: 238.193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • Density: 0.92
  • Boiling Point: 292.1°C at 760 mmHg
  • Flash Point: 122.9°C
  • Refractive Index: 1.46
  • PSA: 26.3

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